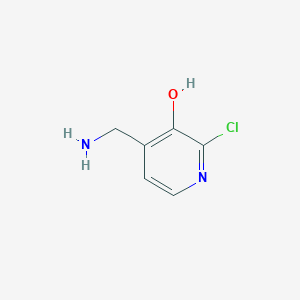
3-(4-Nitro-benzyl)-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE is a chemical compound characterized by the presence of a piperazine ring substituted with a 4-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-piperazine-2-one and 4-nitrobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The ®-piperazine-2-one is reacted with 4-nitrobenzyl chloride in a suitable solvent, such as dimethylformamide or dichloromethane, at an elevated temperature to yield ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE.
Industrial Production Methods: In an industrial setting, the production of ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: ®-3-(4-AMINO-BENZYL)-PIPERAZIN-2-ONE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: It is utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
®-3-(4-AMINO-BENZYL)-PIPERAZIN-2-ONE: A reduced form with an amino group instead of a nitro group.
®-3-(4-METHOXY-BENZYL)-PIPERAZIN-2-ONE: A derivative with a methoxy group on the benzyl ring.
®-3-(4-CHLORO-BENZYL)-PIPERAZIN-2-ONE: A derivative with a chloro group on the benzyl ring.
Uniqueness: ®-3-(4-NITRO-BENZYL)-PIPERAZIN-2-ONE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
CAS No. |
1246548-53-7 |
|---|---|
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13N3O3/c15-11-10(12-5-6-13-11)7-8-1-3-9(4-2-8)14(16)17/h1-4,10,12H,5-7H2,(H,13,15) |
InChI Key |
IJEYDHJRTWYRKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)




![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)






